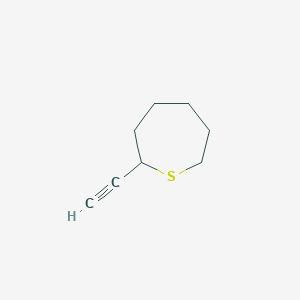![molecular formula C19H22N4O2 B035075 9-amino-N-[2-(dimethylamino)ethyl]-2-methoxyacridine-4-carboxamide CAS No. 100113-19-7](/img/structure/B35075.png)
9-amino-N-[2-(dimethylamino)ethyl]-2-methoxyacridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methoxy- is a synthetic compound belonging to the class of acridine derivatives. These compounds are known for their intercalating properties with DNA, making them significant in the field of medicinal chemistry, particularly in cancer research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methoxy- typically involves multiple steps, starting from acridine derivatives. The process includes:
Nitration: Introduction of a nitro group to the acridine ring.
Reduction: Conversion of the nitro group to an amino group.
Carboxylation: Introduction of a carboxamide group.
Alkylation: Addition of the dimethylaminoethyl side chain.
Methoxylation: Introduction of the methoxy group.
Each step requires specific reagents and conditions, such as strong acids for nitration, reducing agents like hydrogen gas or metal catalysts for reduction, and alkylating agents for the addition of the dimethylaminoethyl group .
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening methods can optimize reaction conditions and yield .
Analyse Des Réactions Chimiques
Types of Reactions
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methoxy- undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinone derivatives.
Reduction: Reduction of the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions on the acridine ring.
Common Reagents and Conditions
Oxidation: Uses oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employs reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Involves nucleophiles like amines or thiols under basic conditions
Major Products
The major products formed from these reactions include various substituted acridine derivatives, which can be further modified for specific applications in medicinal chemistry .
Applications De Recherche Scientifique
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methoxy- has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other acridine derivatives.
Biology: Studied for its DNA intercalating properties, affecting DNA replication and transcription.
Medicine: Investigated as a potential anticancer agent due to its ability to inhibit topoisomerase enzymes.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Mécanisme D'action
The compound exerts its effects primarily through DNA intercalation, where it inserts itself between DNA base pairs. This intercalation disrupts the normal function of DNA, inhibiting replication and transcription processes. It also targets topoisomerase enzymes, trapping them in a cleavable complex with DNA, leading to DNA strand breaks and cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA)
- 9-amino-DACA
- N-(2-(dimethylamino)butyl)-9-aminoacridine-4-carboxamide
Uniqueness
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methoxy- is unique due to the presence of the methoxy group, which enhances its DNA intercalating ability and potentially increases its efficacy as an anticancer agent. The dimethylaminoethyl side chain also contributes to its solubility and cellular uptake .
Propriétés
Numéro CAS |
100113-19-7 |
|---|---|
Formule moléculaire |
C19H22N4O2 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
9-amino-N-[2-(dimethylamino)ethyl]-2-methoxyacridine-4-carboxamide |
InChI |
InChI=1S/C19H22N4O2/c1-23(2)9-8-21-19(24)15-11-12(25-3)10-14-17(20)13-6-4-5-7-16(13)22-18(14)15/h4-7,10-11H,8-9H2,1-3H3,(H2,20,22)(H,21,24) |
Clé InChI |
VZKXVQWVLAQACG-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC(=O)C1=CC(=CC2=C(C3=CC=CC=C3N=C12)N)OC |
SMILES canonique |
CN(C)CCNC(=O)C1=CC(=CC2=C(C3=CC=CC=C3N=C12)N)OC |
| 100113-19-7 | |
Synonymes |
9-Amino-N-(2-(dimethylaino)ethyl)-2-methoxy-4-acridinecarboxamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(Benzylsulfonyl)methyl]-2-furoic acid](/img/structure/B34993.png)

![2-(Pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B34998.png)











